molecular formula C20H20O5 B569199 (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one CAS No. 67920-48-3

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

Cat. No.: B569199
CAS No.: 67920-48-3
M. Wt: 340.375
InChI Key: HCKMSYACKQLOPY-YJJFLIPZSA-N
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Description

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Introduction of the Benzofuran Moiety: This step often involves a palladium-catalyzed arylation reaction to form the benzofuran core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient and recyclable catalysts to minimize costs and environmental impact.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or benzodioxole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds containing benzofuran and benzodioxole moieties have shown potential as antimicrobial, antifungal, and anticancer agents. Research is ongoing to explore these activities further.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Industry

Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one involves its interaction with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter activity.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 5-methoxybenzofuran share structural similarities.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole also contain the benzodioxole moiety.

Uniqueness

What sets (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one apart is its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMSYACKQLOPY-YJJFLIPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(OC2=CC(=O)[C@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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